molecular formula C25H32Cl2N2O5 B1250571 Azamerone

Azamerone

Cat. No. B1250571
M. Wt: 511.4 g/mol
InChI Key: FKSQFICQDFLQEW-SASIKFOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azamerone is a natural product found in Streptomyces with data available.

Scientific Research Applications

  • Isolation and Structural Analysis : Azamerone was isolated from a marine-derived bacterium related to the genus Streptomyces. Its unique structure, comprising a chloropyranophthalazinone core and a 3-chloro-6-hydroxy-2,2,6-trimethylcyclohexylmethyl side chain, was determined using NMR spectroscopy and X-ray crystallography. This discovery adds to the understanding of natural product chemistry, especially in marine organisms (Cho et al., 2006).

  • Synthetic Approaches : The synthesis of Azamerone has been explored due to its complex structure. A study described a concise and selective synthesis of the dichlorinated meroterpenoid Azamerone. The synthesis process included novel strategies for accessing chiral organochlorides and featured a novel enantioselective chloroetherification reaction (Landry et al., 2018). Another study reported the synthesis of key fragments of Azamerone, providing insights into the chemistry of phthalazinediols and facilitating approaches toward this class of natural products (Schnell et al., 2019).

  • Biochemical Mechanisms and Biosynthesis : A study focused on the diazo-Hooker reaction, inspired by the biosynthesis of Azamerone. This reaction involves the formation of a phthalazine ring system and provided insights into the chemical mimicry of the biosynthetic origin of Azamerone (Yahiaoui et al., 2022).

properties

Product Name

Azamerone

Molecular Formula

C25H32Cl2N2O5

Molecular Weight

511.4 g/mol

IUPAC Name

(3R,10S)-6-acetyl-3-chloro-10-[[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-10-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]phthalazin-5-one

InChI

InChI=1S/C25H32Cl2N2O5/c1-12(30)19-18-14(11-28-29-19)25(33,10-15-22(2,3)16(26)7-8-24(15,6)32)21-13(20(18)31)9-17(27)23(4,5)34-21/h11,15-17,32-33H,7-10H2,1-6H3/t15-,16-,17+,24-,25-/m0/s1

InChI Key

FKSQFICQDFLQEW-SASIKFOMSA-N

Isomeric SMILES

CC(=O)C1=C2C(=CN=N1)[C@](C3=C(C2=O)C[C@H](C(O3)(C)C)Cl)(C[C@@H]4[C@@](CC[C@@H](C4(C)C)Cl)(C)O)O

Canonical SMILES

CC(=O)C1=C2C(=CN=N1)C(C3=C(C2=O)CC(C(O3)(C)C)Cl)(CC4C(C(CCC4(C)O)Cl)(C)C)O

synonyms

azamerone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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